molecular formula C20H10F2 B166725 4,5-Difluorobenzo(a)pyrene CAS No. 137197-08-1

4,5-Difluorobenzo(a)pyrene

Cat. No. B166725
M. Wt: 288.3 g/mol
InChI Key: LQXHWHJFDOGIIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Difluorobenzo(a)pyrene (DFB[a]P) is a polycyclic aromatic hydrocarbon (PAH) that is widely studied due to its carcinogenic properties. It is a potent mutagen and is classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC). DFB[a]P is commonly found in tobacco smoke, diesel exhaust, and other environmental pollutants.

Mechanism Of Action

DFB[a]P is metabolized in the liver to form reactive intermediates that can bind to DNA and cause mutations. The metabolites of DFB[a]P can also cause oxidative stress and inflammation, which can contribute to carcinogenesis.

Biochemical And Physiological Effects

DFB[a]P has been shown to cause DNA damage, oxidative stress, and inflammation in various cell types. It has also been shown to induce tumors in animal models. In humans, exposure to DFB[a]P has been associated with an increased risk of lung cancer.

Advantages And Limitations For Lab Experiments

DFB[a]P is a useful tool for studying the mechanisms of 4,5-Difluorobenzo(a)pyrene-induced carcinogenesis. However, it is important to note that DFB[a]P is a potent mutagen and carcinogen, and precautions should be taken when handling this compound in the laboratory.

Future Directions

There are several areas of future research in the field of DFB[a]P. One area of focus is the development of new methods for detecting DFB[a]P in environmental samples. Another area of focus is the development of new therapies for 4,5-Difluorobenzo(a)pyrene-induced cancers. Additionally, more research is needed to understand the mechanisms of DFB[a]P-induced carcinogenesis and to identify potential preventive measures.

Synthesis Methods

DFB[a]P can be synthesized through several methods, including the Friedel-Crafts reaction and the Diels-Alder reaction. The Friedel-Crafts reaction involves the reaction of fluorobenzene with benzene in the presence of a Lewis acid catalyst. The Diels-Alder reaction involves the reaction of 1,2,4,5-tetrafluorobenzene with benzyne in the presence of a dienophile.

Scientific Research Applications

DFB[a]P is widely studied in scientific research due to its carcinogenic properties. It is used as a model compound to study the mechanisms of 4,5-Difluorobenzo(a)pyrene-induced carcinogenesis. DFB[a]P is also used to study the effects of environmental pollutants on human health.

properties

CAS RN

137197-08-1

Product Name

4,5-Difluorobenzo(a)pyrene

Molecular Formula

C20H10F2

Molecular Weight

288.3 g/mol

IUPAC Name

4,5-difluorobenzo[a]pyrene

InChI

InChI=1S/C20H10F2/c21-19-15-7-3-5-11-8-9-14-13-6-2-1-4-12(13)10-16(20(19)22)18(14)17(11)15/h1-10H

InChI Key

LQXHWHJFDOGIIU-UHFFFAOYSA-N

SMILES

C1=CC=C2C3=C4C(=CC2=C1)C(=C(C5=CC=CC(=C54)C=C3)F)F

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C(=C(C5=CC=CC(=C54)C=C3)F)F

Other CAS RN

137197-08-1

synonyms

4,5-difluorobenzo(a)pyrene

Origin of Product

United States

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